molecular formula C7H6N2 B3046103 2-Ethynyl-5-methylpyrimidine CAS No. 1196146-85-6

2-Ethynyl-5-methylpyrimidine

Cat. No. B3046103
CAS RN: 1196146-85-6
M. Wt: 118.14
InChI Key: ZDVLJTIAKJAHJF-UHFFFAOYSA-N
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Description

2-Ethynyl-5-methylpyrimidine is an organic compound that belongs to the pyrimidine family . It has a molecular formula of C7H6N2 .


Synthesis Analysis

Pyrimidine derivatives are well known due to their remarkable pharmacological potential in various fields of science. They are also present in some natural substances like DNA and RNA. These scaffolds manifest diversified biological activities such as antimicrobial, antiinflammatory, anti-HIV, antitubercular, antitumor, antineoplastic, and antimalarial .


Molecular Structure Analysis

The molecular structure of 2-Ethynyl-5-methylpyrimidine is characterized by a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Chemical Reactions Analysis

The ethynyl radical, a key intermediate in the combustion of various alkynes, will rapidly react with molecular oxygen to produce a variety of products . Two dominate reaction pathways from the ethynyl peroxy radical include oxygen–oxygen cleavage from the ethynyl peroxy radical that is initially formed to produce HCCO (2 A″) and O (3 P) and an isomerization of the ethynyl peroxy radical to eventually yield HCO (2 A′) and CO (1 Σ +) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethynyl-5-methylpyrimidine include a density of 1.0±0.1 g/cm3, boiling point of 191.5±28.0 °C at 760 mmHg, vapour pressure of 0.7±0.4 mmHg at 25°C, enthalpy of vaporization of 41.0±3.0 kJ/mol, flash point of 68.4±16.6 °C, and index of refraction of 1.534 .

Scientific Research Applications

Antimicrobial Applications

Pyrimidines have been extensively studied as potential antimicrobial agents. Specifically, 2-Ethynyl-5-methylpyrimidine may exhibit antibacterial, antifungal, or antiviral properties. Researchers investigate its efficacy against various pathogens, aiming to develop novel treatments .

Neurological Disorders

Pyrimidines play a role in central nervous system (CNS)-active agents. Researchers investigate whether 2-Ethynyl-5-methylpyrimidine interacts with neural receptors, neurotransmitters, or neuroprotective pathways. Its potential as an antidepressant or neuroprotective agent is of interest .

Future Directions

The N-terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes is a promising strategy for single site modification methods . This could potentially open up new avenues for the use of 2-Ethynyl-5-methylpyrimidine in the field of medicinal chemistry.

properties

IUPAC Name

2-ethynyl-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-3-7-8-4-6(2)5-9-7/h1,4-5H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVLJTIAKJAHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858642
Record name 2-Ethynyl-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-5-methylpyrimidine

CAS RN

1196146-85-6
Record name 2-Ethynyl-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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